molecular formula C24H25ClN2O B5057805 1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine

1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine

Cat. No. B5057805
M. Wt: 392.9 g/mol
InChI Key: MDAYHRJFNRIIQM-UHFFFAOYSA-N
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Description

Compounds like “1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine” belong to a class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate benzyl halide with piperazine under suitable conditions . The specific synthesis route can vary depending on the substituents present on the benzyl and piperazine moieties.


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of characteristic functional groups and the connectivity of atoms can be deduced from these analyses .


Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine” can undergo would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Proper handling and disposal procedures should be followed when working with these compounds .

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O/c25-22-8-10-23(11-9-22)27-16-14-26(15-17-27)18-20-6-12-24(13-7-20)28-19-21-4-2-1-3-5-21/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAYHRJFNRIIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine

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